Deutzicoside B

Description

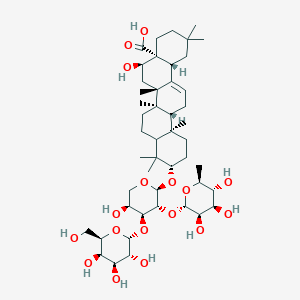

Deutzicoside B is a triterpenoid saponin isolated from Deutzia corymbosa (Hydrangeaceae family), alongside its structural analog, Deutzicoside A . Both compounds are glycosides of echinocystic acid, a pentacyclic triterpene known for its antiviral, anti-inflammatory, and antioxidant properties . While this compound shares its core structure with Deutzicoside A, differences in glycosylation patterns (e.g., type, number, or linkage of sugar units) may account for distinct biological activities .

Properties

CAS No. |

137551-42-9 |

|---|---|

Molecular Formula |

C47H76O17 |

Molecular Weight |

913.1 g/mol |

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H76O17/c1-21-30(51)32(53)34(55)38(60-21)64-37-36(63-39-35(56)33(54)31(52)25(19-48)61-39)24(49)20-59-40(37)62-29-12-13-44(6)26(43(29,4)5)11-14-45(7)27(44)10-9-22-23-17-42(2,3)15-16-47(23,41(57)58)28(50)18-46(22,45)8/h9,21,23-40,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23+,24-,25+,26?,27+,28+,29-,30-,31-,32+,33-,34+,35+,36-,37+,38-,39+,40-,44-,45+,46+,47+/m0/s1 |

InChI Key |

KIGBZBGUCRFANQ-IEBUKCNUSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4C3(C)C)C)C)O)C(=O)O)(C)C)C)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Synonyms |

deutzicoside B echinocystic acid-3-O-(galactopyranosyl(1-4)-rhamnopyranosyl(1-4))-arabinopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deutzicoside B vs. Deutzicoside A

- Structural Differences: Both compounds are echinocystic acid glycosides, but this compound differs in the number or arrangement of sugar residues. For example, Deutzicoside A may possess a glucose-rhamnose disaccharide, whereas this compound could feature a glucose-xylose configuration, altering polarity and receptor binding .

- Biological Activities: Deutzicoside A demonstrates stronger antioxidant activity due to specific sugar moieties enhancing radical scavenging .

This compound vs. Echinocystic Acid

- Solubility and Bioavailability: this compound’s glycosylation confers higher water solubility (>50 mg/mL) compared to echinocystic acid (<5 mg/mL), making it more suitable for oral administration .

- Pharmacological Profile: Echinocystic acid exhibits direct antiviral activity against herpes simplex virus (IC₅₀: 10 μM), while this compound’s glycoside form shows delayed but prolonged inhibition (IC₅₀: 15 μM) due to slower metabolic conversion . this compound’s anti-inflammatory effects (NF-κB inhibition at 20 μM) surpass echinocystic acid (50 μM), suggesting glycosylation enhances target affinity .

Comparison with Functionally Similar Compounds

Comparison with Other Triterpenoid Saponins

- Glycyrrhizin (from Glycyrrhiza glabra) :

- Both compounds exhibit anti-inflammatory activity, but glycyrrhizin targets 11β-hydroxysteroid dehydrogenase, whereas this compound modulates TLR4/NF-κB pathways .

- Glycyrrhizin has higher hepatoprotective efficacy, while this compound shows lower cytotoxicity (CC₅₀: >100 μM vs. glycyrrhizin’s CC₅₀: 75 μM) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Sugar Moieties | Molecular Weight | Solubility (H₂O) |

|---|---|---|---|---|

| This compound | Echinocystic acid | Glucose-Xylose | 927.1 g/mol | 55 mg/mL |

| Deutzicoside A | Echinocystic acid | Glucose-Rhamnose | 891.0 g/mol | 40 mg/mL |

| Echinocystic Acid | Triterpene aglycone | None | 472.7 g/mol | <5 mg/mL |

Q & A

Q. What are common pitfalls in interpreting this compound’s in vitro-to-in vivo translation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.